N1-Isopropylaspartamide hydrochloride
Description
N1-Isopropylaspartamide hydrochloride is a synthetic compound derived from aspartic acid, where the amide nitrogen is substituted with an isopropyl group, and the structure is stabilized as a hydrochloride salt. Its molecular formula is inferred as C₇H₁₄N₂O₄·HCl, with a molecular weight of approximately 254.66 g/mol (calculated from aspartic acid backbone modifications). This compound is hypothesized to exhibit high water solubility due to its polar aspartamide moiety and ionic hydrochloride group .
Properties
IUPAC Name |
2-amino-N-propan-2-ylbutanediamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)10-7(12)5(8)3-6(9)11;/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLLXADXDVPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropylaspartamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N1-Isopropylaspartamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a thermoresponsive polymer in various chemical processes.
Biology: Employed in the study of temperature-sensitive biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its phase transition properties.
Industry: Utilized in the development of smart materials and responsive coatings.
Mechanism of Action
The mechanism of action of N1-Isopropylaspartamide hydrochloride involves its ability to undergo a reversible phase transition in response to temperature changes. This property is attributed to the molecular structure of the compound, which allows it to switch between hydrophilic and hydrophobic states. The molecular targets and pathways involved in this process are primarily related to the interactions between the polymer chains and the surrounding environment.
Comparison with Similar Compounds
Structural and Functional Analogs
The following table compares N1-Isopropylaspartamide hydrochloride with structurally or functionally related compounds, including amine salts, amides, and complex pharmacological agents:
Key Findings and Differences
Structural Complexity :
- N1-Isopropylaspartamide HCl incorporates a dicarboxylic acid backbone (aspartic acid), distinguishing it from simpler amides like N-Isopropylacetamide or amine salts like Diisopropylamine HCl . This complexity may enhance its solubility and reactivity in aqueous environments.
- In contrast, Prilocaine HCl features a toluidine ring linked to a propanamide group, contributing to its local anesthetic properties, which are absent in the aspartamide derivative .
Its applications are likely confined to chemical synthesis .
Stability and Handling: All hydrochloride salts in this comparison (e.g., Diisopropylamine HCl, Prilocaine HCl) are hygroscopic, necessitating dry storage. However, the aspartamide’s peptide-like backbone may confer greater thermal stability compared to 2-(N,N-Dipropylamino)ethylchloride HCl, which is prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
